



Application Notes: In Vitro Deacetylase Assay for SIRT-IN-2

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Compound of Interest		
Compound Name:	SIRT-IN-2	
Cat. No.:	B3027907	Get Quote

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Introduction

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases that play crucial roles in various cellular processes, including cell cycle regulation, metabolic homeostasis, and tumorigenesis.[1][2][3] Dysregulation of SIRT2 activity has been implicated in a range of diseases, making it an attractive therapeutic target.[3] **SIRT-IN-2** is a potent and selective inhibitor of SIRT2, and this document provides a detailed protocol for its characterization using an in vitro fluorescence-based deacetylase assay.

This assay relies on a fluorogenic substrate, typically a peptide derived from a known SIRT2 substrate like p53, which contains an acetylated lysine residue.[4][5] In the presence of NAD+, SIRT2 deacetylates the substrate. A developer solution, containing a protease such as trypsin, is then added. This protease specifically cleaves the deacetylated peptide, separating a fluorophore from a quencher molecule and resulting in a quantifiable increase in fluorescence. [6][7] The inhibitory effect of compounds like **SIRT-IN-2** is determined by measuring the reduction in fluorescence signal.

Data Presentation

The following table summarizes the recommended concentrations and conditions for the **SIRT-IN-2** in vitro deacetylase assay.



Reagent/Parameter	Working Concentration/Condition	Notes
SIRT2 Enzyme	100 nM	Final concentration in the reaction.
Fluorogenic Substrate	50 μΜ	Based on the p53 peptide sequence.[4][5]
NAD+	500 μΜ	Essential co-substrate for SIRT2 activity.[8]
SIRT-IN-2 (or test inhibitor)	Variable (e.g., 0.1 μM - 100 μM)	Prepare a dilution series to determine IC50.
Assay Buffer	50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA	Maintain optimal enzyme activity.[8]
Deacetylation Reaction Incubation	60 minutes at 37°C	
Developer Solution	Trypsin (2.5 mg/mL) and Nicotinamide (2 mM)	Nicotinamide stops the SIRT2 reaction.[8]
Development Reaction Incubation	90 minutes at room temperature	
Fluorescence Measurement	Excitation: 360 nm, Emission: 460 nm	

Experimental Protocols Materials

- Recombinant human SIRT2 enzyme
- Fluorogenic SIRT2 substrate (e.g., based on p53)
- NAD+ (Nicotinamide adenine dinucleotide)
- SIRT-IN-2 (or other test inhibitors)



- SIRT Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA)[8]
- Developer Solution (Trypsin and Nicotinamide)
- DMSO (for dissolving inhibitors)
- Black 96-well microtiter plate
- Microplate fluorometer

Reagent Preparation

- SIRT Assay Buffer: Prepare a stock solution of the assay buffer and store it at 4°C.
- SIRT2 Enzyme: Dilute the recombinant SIRT2 enzyme to the desired working concentration in SIRT Assay Buffer. Keep the enzyme on ice.
- Fluorogenic Substrate: Reconstitute the lyophilized substrate in the appropriate solvent (e.g., DMSO or water) to create a stock solution. Further dilute to the working concentration in SIRT Assay Buffer.
- NAD+ Solution: Prepare a stock solution of NAD+ in SIRT Assay Buffer and store it in aliquots at -20°C.
- **SIRT-IN-2** Stock Solution: Dissolve **SIRT-IN-2** in DMSO to create a high-concentration stock solution (e.g., 10 mM).
- **SIRT-IN-2** Dilution Series: Prepare a serial dilution of the **SIRT-IN-2** stock solution in SIRT Assay Buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1-2%.
- Developer Solution: Shortly before use, prepare the developer solution containing trypsin and nicotinamide in SIRT Assay Buffer.[8]

Assay Procedure

Prepare the Reaction Plate:



- Add the following to the wells of a black 96-well plate:
 - Test Wells: Diluted SIRT-IN-2 (or other inhibitors).
 - Positive Control (No Inhibition): Assay buffer with the same final concentration of DMSO as the test wells.
 - Negative Control (No Enzyme): Assay buffer.
- Add the fluorogenic substrate and NAD+ to all wells.
- Initiate the Deacetylase Reaction:
 - Add the diluted SIRT2 enzyme to all wells except the negative control wells.
 - The final reaction volume should be consistent (e.g., 50 μL).
- Incubation:
 - Incubate the plate at 37°C for 60 minutes.
- Stop the Reaction and Develop the Signal:
 - Add the developer solution to all wells.
 - Incubate the plate at room temperature for 90 minutes, protected from light.
- Measure Fluorescence:
 - Read the fluorescence intensity using a microplate fluorometer with excitation at 360 nm and emission at 460 nm.

Data Analysis

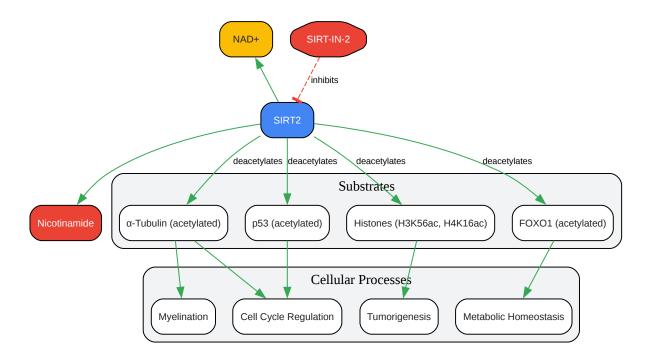
- Subtract the average fluorescence of the negative control wells from all other readings.
- Calculate the percent inhibition for each concentration of SIRT-IN-2 using the following formula: % Inhibition = 100 * (1 - (Fluorescence of Test Well / Fluorescence of Positive Control Well))



• Plot the percent inhibition against the logarithm of the **SIRT-IN-2** concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations





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